

# Spectroscopic Analysis of 2-Hydroxyphenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxyphenylacetic acid

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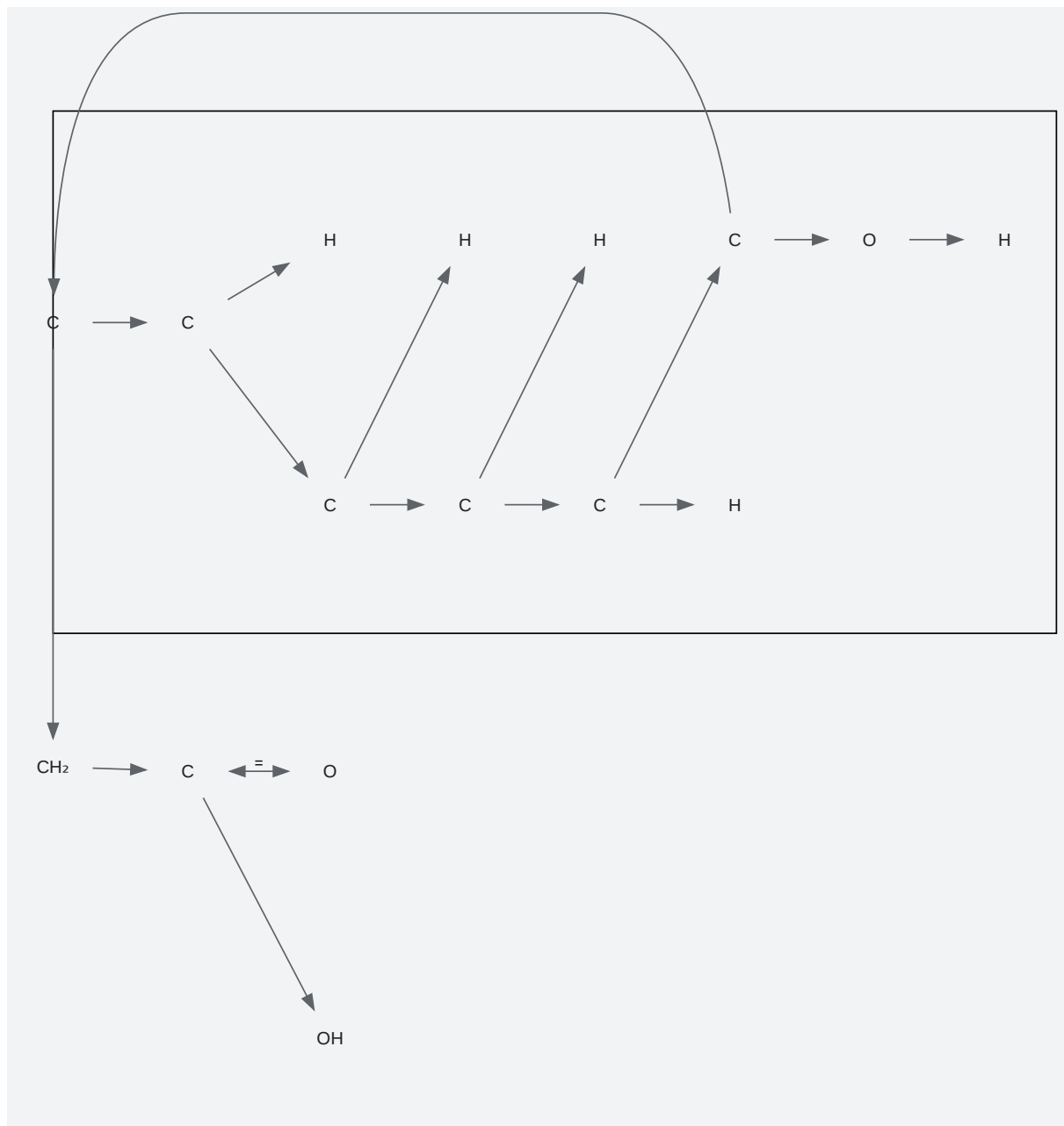
## Introduction

**2-Hydroxyphenylacetic acid** is a hydroxy monocarboxylic acid that serves as a human and mouse metabolite, particularly noted as a metabolite of phenylalanine.<sup>[1]</sup> Its presence is significant in the urine of individuals with conditions such as phenylketonuria.<sup>[1]</sup> As a member of the phenols and a derivative of acetic acid, its structural elucidation and characterization are crucial for metabolic studies and potential drug development applications.<sup>[1]</sup> This technical guide provides a comprehensive overview of the spectroscopic data for **2-**

**Hydroxyphenylacetic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

## Molecular Structure

The fundamental structure of **2-Hydroxyphenylacetic acid** consists of an acetic acid moiety where one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group.<sup>[1]</sup>



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Caption: Chemical structure of **2-Hydroxyphenylacetic acid**.

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-Hydroxyphenylacetic acid**, organized for clarity and comparative analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.<sup>[2]</sup>

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Assignment
7.23 - 7.18	m	Aromatic CH
6.95 - 6.91	m	Aromatic CH
3.56	s	CH <sub>2</sub>

Reference Spectra: 500 MHz in Water (pH 4.00)<sup>[1]</sup>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
183.58	C=O (Carboxylic Acid)
156.98	C-OH (Aromatic)
133.83	Aromatic CH
130.93	Aromatic CH
127.02	Aromatic C (quaternary)
123.40	Aromatic CH
118.88	Aromatic CH
42.70	CH <sub>2</sub>

Reference Spectra: 125 MHz in Water (pH 7.00)<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.<sup>[3]</sup>

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500 - 3300	Broad, Strong	O-H stretch (Carboxylic Acid)
3200 - 3600	Broad, Strong	O-H stretch (Phenol)
~3030	Medium	C-H stretch (Aromatic)
~2960	Medium	C-H stretch (Aliphatic)
1680 - 1750	Strong	C=O stretch (Carboxylic Acid)
1450 - 1600	Medium-Strong	C=C stretch (Aromatic Ring)
1000 - 1300	Strong	C-O stretch

Note: Specific peak values can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR).<sup>[1][4]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.<sup>[5]</sup>

### Mass Spectrometry Data

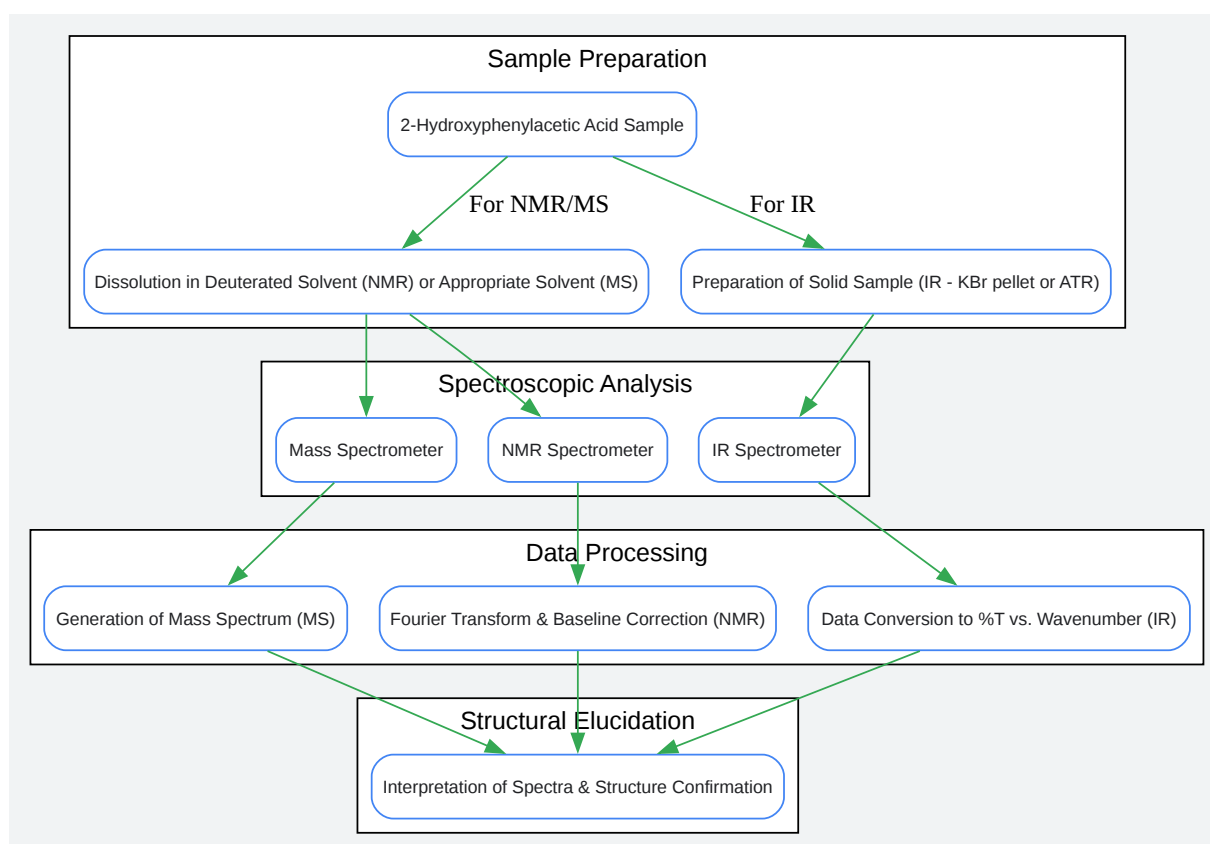
m/z	Relative Intensity (%)	Assignment
152.0473	-	[M] <sup>+</sup> (Molecular Ion)
107.05076	100	[M - COOH] <sup>+</sup> or [C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>

Note: The molecular weight of **2-Hydroxyphenylacetic acid** is 152.15 g/mol <sup>[1]</sup> The fragmentation pattern can be influenced by the ionization technique used (e.g., EI, ESI).<sup>[1][6]</sup>

## Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

## General Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for spectroscopic analysis.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-Hydroxyphenylacetic acid** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated water (D<sub>2</sub>O) or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.<sup>[7]</sup> Ensure complete dissolution.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.<sup>[2]</sup>
- **Data Acquisition:** Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.<sup>[8]</sup> Key parameters to set include the number of scans, acquisition time, and relaxation delay.
- **Data Processing:** Apply a Fourier transform to the raw free induction decay (FID) data. Perform phase and baseline corrections to obtain a clear spectrum. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## IR Spectroscopy Protocol (ATR Method)

- **Sample Preparation:** Place a small amount of the solid **2-Hydroxyphenylacetic acid** powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.<sup>[9]</sup>
- **Instrument Setup:** Ensure the ATR crystal is clean before and after use.
- **Data Acquisition:** Obtain a background spectrum of the empty ATR crystal. Then, apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal and collect the sample spectrum.<sup>[9]</sup> The instrument measures the absorption of the IR beam that has interacted with the sample.
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry Protocol (LC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Hydroxyphenylacetic acid** (typically in the range of 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) system and the mass spectrometer's ionization source, such as a mixture of acetonitrile and water. [\[10\]](#)[\[11\]](#)
- Instrument Setup: The sample is injected into the LC system, where it is separated from any impurities. The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).[\[12\]](#)
- Data Acquisition: The mass spectrometer is set to scan a specific mass range to detect the molecular ion and its fragments. The instrument measures the mass-to-charge ratio of the ions generated.[\[13\]](#)
- Data Processing: The software generates a mass spectrum, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry can provide an accurate mass measurement, which helps in confirming the molecular formula.[\[14\]](#)

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